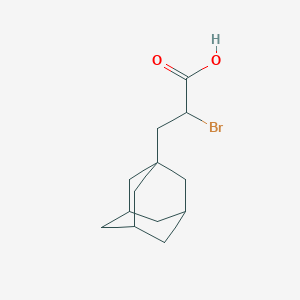
3-(1-Adamantyl)-2-bromopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Adamantyl)-2-bromopropanoic acid is an organic compound featuring an adamantyl group, a bromine atom, and a carboxylic acid functional group The adamantyl group is a bulky, cage-like structure derived from adamantane, which imparts unique steric and electronic properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-2-bromopropanoic acid typically involves the bromination of 3-(1-Adamantyl)propanoic acid. One common method includes the use of bromine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the propanoic acid, followed by the addition of a bromine atom to the resulting radical intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反应分析
Types of Reactions
3-(1-Adamantyl)-2-bromopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The adamantyl group can be oxidized under harsh conditions, although this is less common due to its stability.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 3-(1-Adamantyl)-2-hydroxypropanoic acid, 3-(1-Adamantyl)-2-aminopropanoic acid, or 3-(1-Adamantyl)-2-thiopropanoic acid.
Reduction: Formation of 3-(1-Adamantyl)-2-propanol.
Oxidation: Formation of various oxidized adamantyl derivatives.
科学研究应用
3-(1-Adamantyl)-2-bromopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting neurological diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
作用机制
The mechanism by which 3-(1-Adamantyl)-2-bromopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially altering cellular processes.
相似化合物的比较
Similar Compounds
- 3-(1-Adamantyl)-2-chloropropanoic acid
- 3-(1-Adamantyl)-2-iodopropanoic acid
- 3-(1-Adamantyl)-2-fluoropropanoic acid
Uniqueness
3-(1-Adamantyl)-2-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different substitution and elimination reaction pathways. Additionally, the adamantyl group provides steric hindrance, influencing the compound’s reactivity and stability.
属性
IUPAC Name |
3-(1-adamantyl)-2-bromopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAGRYZIDKBMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)
![N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2969883.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2969884.png)
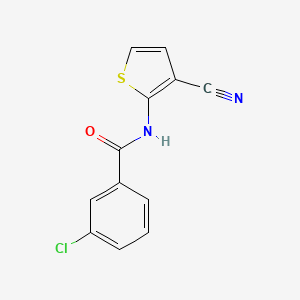
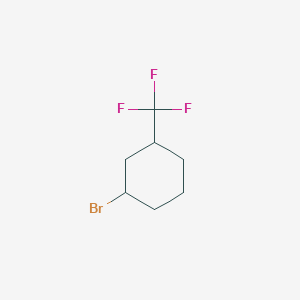
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
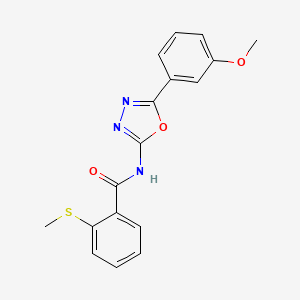
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)
![2,4-dichloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2969896.png)
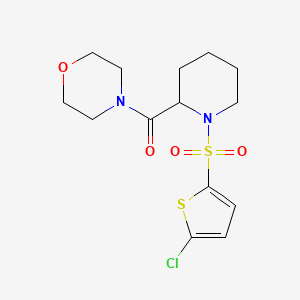
![3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile](/img/structure/B2969898.png)
